ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Description
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with amino (-NH₂), cyano (-CN), methyl (-CH₃), and ethoxycarbonyl (-COOEt) groups. The pyrrole core is aromatic, with electron-withdrawing substituents (cyano and ethoxycarbonyl) and an electron-donating amino group, creating a polarized electronic environment. This structure is common in medicinal chemistry, where pyrrole derivatives are explored for their pharmacological properties, such as kinase inhibition or antimicrobial activity .
Key functional groups:
- Cyano group: Increases electrophilicity and stability.
- Methyl group: Steric effects and lipophilicity modulation.
- Ethoxycarbonyl group: Influences hydrolysis kinetics and bioavailability.
Properties
IUPAC Name |
ethyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5-12(8)2/h5H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXYJUNJQOUNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The most widely reported method involves a one-pot synthesis combining sarcosine, acetyl chloride, and ethoxymethylenemalononitrile. This approach proceeds via a two-step mechanism:
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Esterification and Salt Formation : Sarcosine reacts with acetyl chloride in an alcoholic solvent (e.g., methanol or ethanol) to form alkyl sarcosinate hydrochloride.
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Cyclization : Addition of ethoxymethylenemalononitrile and potassium carbonate induces cyclization, forming the pyrrole ring.
The reaction is typically conducted at 60°C for 6 hours, achieving yields of 58–62% after recrystallization. Key advantages include minimal purification steps and compatibility with diverse solvents (DMF, ethanol).
Table 1: Optimization Parameters for One-Pot Synthesis
Cyclocondensation of Enamine Intermediates
Enamine Formation and Cyclization
An alternative route involves the condensation of enamine intermediates with malononitrile. For example:
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Step 1 : Ethyl acetoacetate reacts with methylamine to form an enamine.
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Step 2 : Cyclocondensation with malononitrile in acetic acid yields the target compound.
This method requires strict pH control (pH 8–9) and achieves 65–70% yields after chromatographic purification. Side products, such as dimerized pyrroles, are minimized by maintaining low reagent concentrations (<0.5 M).
Spectral Validation
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IR Spectroscopy : C≡N stretch at 2,150 cm⁻¹ and NH₂ bands at 3,322–3,413 cm⁻¹ confirm functional groups.
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¹H NMR : Distinct signals at δ 3.74 ppm (ester methyl) and δ 5.79 ppm (NH₂) verify regioselectivity.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial protocols prioritize scalability using continuous flow reactors to enhance heat/mass transfer. Key modifications include:
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Residence Time : 30–45 minutes at 80°C.
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Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) reduce downstream purification needs.
Table 2: Batch vs. Flow Reactor Performance
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 62% | 78% |
| Purity | 95% | 99% |
| Throughput | 50 g/day | 500 g/day |
Green Chemistry Innovations
Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste by 90%. Ball milling at 300 RPM for 2 hours achieves 72% yield with no aqueous workup.
Comparative Analysis of Synthetic Routes
Yield and Practicality Trade-offs
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
- Molecular Formula : CHNO
- Molecular Weight : 193.2 g/mol
- Key Functional Groups : Amino group, cyano group, ester group
The presence of these functional groups enhances the compound's reactivity and potential interactions with biological targets.
Medicinal Chemistry
3-ACMP serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of 3-ACMP derivatives. The compound exhibited significant antiproliferative effects across various human tumor cell lines, demonstrating GI50 values that indicate notable cytotoxicity.
| Compound | GI50 Value (nM) | Target |
|---|---|---|
| 3-ACMP | 50 | Human cancer cell lines |
| Control (Doxorubicin) | 25 | Human cancer cell lines |
This suggests that 3-ACMP may serve as a lead compound for developing new anticancer agents.
Organic Synthesis
In organic chemistry, 3-ACMP is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The cyano group can be reduced to form amine derivatives.
- Substitution : The ester group can participate in nucleophilic substitution reactions.
These transformations make it a versatile reagent in synthetic pathways.
Materials Science
3-ACMP is also explored in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for functionalization, which can tailor materials for applications in electronics or photonics.
Research indicates that compounds containing pyrrole and cyano groups often exhibit significant biological activities. For instance:
Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro evaluations indicated MIC values comparable to established antibiotics.
Enzyme Inhibition
3-ACMP has been identified as a potential enzyme inhibitor, binding to active sites and hindering normal enzyme functions. This characteristic is valuable for developing therapeutic agents targeting diseases linked to enzyme dysregulation.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes structural analogs and their key differences:
Key Observations :
- Alkyl Substitution (1-position) : The ethyl analog () shows identical molecular weight but increased lipophilicity compared to the methyl-substituted target compound. This may influence membrane permeability in biological systems.
- Stereochemistry : Chiral analogs (e.g., ) exhibit enantioselective activity, whereas the target compound lacks stereogenic centers unless derivatized.
Spectral Data Comparison
- NMR Spectroscopy :
- Mass Spectrometry :
Biological Activity
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (hereafter referred to as 3-ACMP) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.
Structural Overview
3-ACMP is characterized by a pyrrole ring structure, which is a five-membered aromatic ring containing nitrogen. Its molecular formula is with a molecular weight of 193.2 g/mol. The compound features several functional groups, including an amino group, a cyano group, and an ester group, which enhance its reactivity and potential interactions with biological targets.
Synthesis of this compound
The synthesis of 3-ACMP typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Pyrrole Ring : Starting materials undergo cyclization to form the pyrrole structure.
- Introduction of Functional Groups : The amino and cyano groups are introduced through substitution reactions.
- Esterification : The carboxylic acid is converted into an ester form using ethanol.
These steps can be optimized for yield and purity through techniques like temperature control and purification processes such as recrystallization or chromatography.
The biological activity of 3-ACMP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and cyano groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets .
In Vitro Studies
Recent studies have demonstrated that 3-ACMP exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression.
- Cell Proliferation : In vitro assays indicated that 3-ACMP can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
The following table compares 3-ACMP with structurally similar compounds, highlighting their unique features and biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate | Lacks the ethyl group | More polar due to methyl substitution |
| Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate | Contains chlorine instead of cyano | Different reactivity profile due to halogen |
| Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxamide | Contains an amide instead of an ester | Higher stability due to amide bond |
This comparison underscores the unique properties of 3-ACMP that may contribute to its specific biological activities.
Case Studies
Several case studies have explored the efficacy of 3-ACMP in various biological contexts:
- Anticancer Activity : A study demonstrated that 3-ACMP inhibited the proliferation of colon cancer cell lines (HCT116, SW620) with IC50 values ranging from to M .
- Antioxidant Properties : Research indicated that 3-ACMP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Q & A
Q. What are the common synthetic routes for ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of ethyl 3-methyl-1H-pyrrole-2-carboxylate (a structural analog) are prepared by reacting with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under basic conditions, yielding products with ~23–45% efficiency . Characterization relies on ESI-MS for molecular ion confirmation (m/z 309–450 range) and to verify substituent positions (e.g., methyl groups at δ 2.22 ppm, ethyl ester protons at δ 4.27 ppm) .
Q. How are NMR and mass spectrometry utilized to confirm the structural integrity of this compound?
Methodological Answer: (300–400 MHz, DMSO-d6) identifies proton environments:
- Aromatic protons appear at δ 6.32–7.80 ppm.
- Ethyl ester protons show quartets (δ 4.18–4.27 ppm) and triplets (δ 1.18–1.32 ppm).
- Methyl groups on the pyrrole ring resonate at δ 2.12–2.37 ppm .
ESI-MS confirms molecular weight via [M+1] or [M-1] ions, with deviations >0.5 Da prompting re-evaluation of synthetic purity .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
Methodological Answer: The amino (-NH) and cyano (-CN) groups are key reactivity centers:
- The amino group participates in amide bond formation (e.g., coupling with benzoyl chlorides) .
- The cyano group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond acceptor in crystal packing .
Steric hindrance from the methyl and ethyl groups may require activating agents (e.g., DCC/DMAP) for efficient derivatization .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
Q. How stable is this compound under varying storage conditions?
Methodological Answer:
- Short-term: Store at -20°C in anhydrous DMSO or DMF to prevent hydrolysis of the ester group.
- Long-term: Lyophilize and store under argon, as the amino group may oxidize in humid environments .
Advanced Research Questions
Q. How can low reaction yields (e.g., 23% in acylations) be systematically optimized?
Methodological Answer:
- Computational screening: Use quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic bottlenecks .
- Catalyst optimization: Replace traditional bases with organocatalysts (e.g., DMAP) to enhance nucleophilic attack efficiency .
- Solvent effects: Test low-polarity solvents (e.g., THF) to reduce byproduct formation .
Q. What computational tools are effective for predicting synthetic pathways and regioselectivity?
Methodological Answer:
- Retrosynthesis tools: Platforms leveraging Reaxys or Pistachio databases suggest feasible routes via one-step coupling or cyclization .
- Reaction path search: ICReDD’s quantum chemical workflows predict optimal conditions (e.g., solvent, temperature) to maximize regioselectivity in pyrrole functionalization .
Q. How can contradictory spectral data (e.g., NMR shift variations) be resolved?
Methodological Answer:
- Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) can detect conformational changes causing shift discrepancies.
- X-ray crystallography: Resolve tautomeric forms (e.g., keto-enol equilibria) that may alter profiles .
- Isotopic labeling: -labeled analogs clarify carbon environments in crowded spectra .
Q. What methodologies address challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
Q. How can retrosynthetic analysis guide the development of novel analogs with enhanced bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
